molecular formula C7H6BrI B1286887 1-Bromo-2-iodo-4-methylbenzene CAS No. 858841-53-9

1-Bromo-2-iodo-4-methylbenzene

Cat. No. B1286887
Key on ui cas rn: 858841-53-9
M. Wt: 296.93 g/mol
InChI Key: FLOUOTRVXNQGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853186B2

Procedure details

2-Iodo-4-methylaniline (100 g, 450 mmol) was suspended in the mixture of water (200 mL) and HBr (48%, 300 mL). The mixture was refluxed for 15 min. Then the mixture was cooled to 0° C., and NaNO2 (31.05 g, 0.45 mol) in water (150 ml) was added dropwise at such a rate that the temperature did not exceed 5° C. The diazonium solution wad stirred for a further 30 min at 0-5° C. and then added slowly to a stirred mixture of CuBr (64.5 g, 0.45 mol) in HBr (48%, 250 mL) and water (250 ml) at room temperature. The mixture was poured into ice and extracted with CH2Cl2 (500 ml×3). The methylene chloride layer was washed with brine, dried over Na2SO4, and evaporated in vacuum to give the crude product (109 g, yield 81.8%). It can be further purified by column chromatography eluting with petroleum ether. MS: 297 [M+1]+.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
31.05 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuBr
Quantity
64.5 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
81.8%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1N.N([O-])=O.[Na+].[BrH:14]>O>[Br:14][C:3]1[CH:5]=[CH:6][C:7]([CH3:9])=[CH:8][C:2]=1[I:1] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
IC1=C(N)C=CC(=C1)C
Name
Quantity
300 mL
Type
reactant
Smiles
Br
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
31.05 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
CuBr
Quantity
64.5 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
reactant
Smiles
Br
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
ADDITION
Type
ADDITION
Details
The mixture was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (500 ml×3)
WASH
Type
WASH
Details
The methylene chloride layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C)I
Measurements
Type Value Analysis
AMOUNT: MASS 109 g
YIELD: PERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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